molecular formula C14H14ClN5O2 B11037441 Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11037441
M. Wt: 319.74 g/mol
InChI Key: ADAMUURMONSFOO-UHFFFAOYSA-N
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Description

ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multicomponent reaction. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst . The reaction is carried out under reflux conditions in ethanol, and p-toluenesulfonic acid is often used as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and may contribute to its biological activity .

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14ClN5O2/c1-3-22-13(21)11-8(2)16-14-17-18-19-20(14)12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H,16,17,19)

InChI Key

ADAMUURMONSFOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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